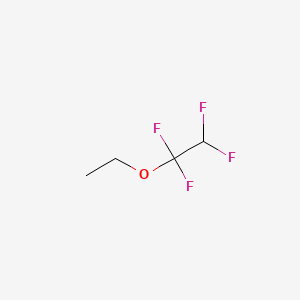

Ethyl 1,1,2,2-tetrafluoroethyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethoxy-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRLMDFVVMYNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075249 | |

| Record name | Ethoxy-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-51-6 | |

| Record name | 1-Ethoxy-1,1,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-ethoxy-1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxy-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-1,1,2,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of "Ethyl 1,1,2,2-tetrafluoroethyl ether"

An In-depth Technical Guide to the Physical Properties of Ethyl 1,1,2,2-tetrafluoroethyl Ether

Introduction: Understanding a Niche Fluoroether

This compound, also known by its hydrofluoroether (HFE) designation HFE-374, is a specialty fluorinated solvent with the chemical formula C₄H₆F₄O.[1][2] It belongs to a class of compounds developed to offer a unique balance of properties, including low viscosity, moderate boiling points, and selective solvency, while maintaining chemical stability.[1] For researchers and professionals in drug development, battery technology, and specialty chemicals, a thorough understanding of its physical properties is paramount for optimizing reaction conditions, formulating advanced materials, and ensuring safe handling.

This guide provides a detailed examination of the core physical characteristics of this compound, contextualizing the data with insights into its practical applications and the experimental methodologies used for its characterization. Its utility has been particularly noted in the formulation of non-flammable electrolytes for high-performance lithium-ion and sodium-ion batteries, where it serves as a versatile co-solvent to improve safety and performance.[3][4]

Core Physicochemical Properties

The utility of any solvent or chemical intermediate is fundamentally dictated by its physical properties. These values determine its behavior under various conditions, its interaction with other substances, and the requirements for its handling and storage.

Summary of Physical Data

For rapid reference, the key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 512-51-6 | [1][5] |

| Molecular Formula | C₄H₆F₄O | [1][2][6] |

| Molecular Weight | 146.08 g/mol | [1][6] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 57 - 58 °C | [1][5] |

| Melting Point | -86 °C (lit.) | [5][7] |

| Density | 1.198 - 1.21 g/cm³ | [1][2][5] |

| Refractive Index (n20/D) | 1.294 - 1.3 | [1][2][5] |

| Flash Point | 56 - 58 °C | [2][5] |

| Viscosity | 486 mPa·s at 23 °C | [3][4] |

Detailed Property Analysis

-

Boiling Point (57-58 °C): The moderate boiling point of this ether is a critical feature.[1][5] It is significantly lower than many traditional polar aprotic solvents but higher than highly volatile ethers like diethyl ether (34.6 °C).[8] This property makes it a versatile diluent for low-temperature applications and facilitates its removal from reaction mixtures or formulated products via evaporation without requiring high temperatures, which could degrade sensitive compounds.[3] The boiling point is a direct consequence of its intermolecular forces; while the C-O and C-F bonds impart polarity, the absence of hydrogen bonding capabilities, unlike in alcohols, results in a relatively low boiling point compared to an alcohol of similar molecular weight.[9][10]

-

Melting Point (-86 °C): The very low melting point ensures that the ether remains in a liquid state over a wide range of temperatures, a crucial characteristic for its use in applications that experience significant temperature fluctuations, such as advanced battery systems.[5][7]

-

Density (1.198 - 1.21 g/cm³): Being denser than water, this ether will form the lower layer in an immiscible mixture. This is an important consideration for aqueous workups in organic synthesis, where phase separation is required. The high density is attributable to the presence of four heavy fluorine atoms in a relatively small molecule.

-

Solubility and Miscibility: this compound is noted for its miscibility with many polar organic solvents, a key factor in its use as a co-solvent in battery electrolytes to achieve high ionic conductivities.[3][4] Like other ethers, the oxygen atom can act as a hydrogen bond acceptor, allowing for some solubility in protic solvents.[11][12] However, the significant fluorocarbon portion of the molecule limits its miscibility with water.[9] This selective solvency makes it useful for dissolving a wide range of organic compounds while resisting dissolution in aqueous media.[1]

-

Viscosity (486 mPa·s at 23 °C): The reported viscosity is relatively low, which is advantageous for applications requiring good ionic mobility, such as in electrolytes.[3][4] A low viscosity solvent system ensures efficient transport of ions between the electrodes, contributing to better battery performance, especially at high charge/discharge rates.

Experimental Determination of Physical Properties

The trustworthiness of physical property data relies on standardized and validated experimental protocols. Below are the methodologies typically employed to determine the key properties discussed.

Workflow for Property Characterization

The following diagram illustrates a generalized workflow for the experimental determination of boiling point and density, two fundamental physical properties.

Caption: Standard workflow for the experimental determination of key physical properties.

Protocol 1: Boiling Point Determination (Distillation Method)

-

Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask, a heating mantle, a distillation head with a thermometer placed so the bulb is just below the side arm, a condenser, and a receiving flask.

-

Sample Charging: Charge the round-bottom flask with 5-10 mL of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: Begin gentle heating of the sample.

-

Data Collection: Record the temperature when the vapor condensation line passes the thermometer bulb and remains constant. This stable temperature reading during the distillation of the liquid is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), apply a pressure correction using the Clausius-Clapeyron relation or established nomographs to report the normal boiling point.

Protocol 2: Density Measurement (Pycnometer Method)

-

Calibration: Thoroughly clean and dry a pycnometer of known volume. Weigh the empty, dry pycnometer. Fill it with deionized water of a known temperature and weigh it again to calibrate its exact volume.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound.

-

Thermostatting: Place the filled pycnometer in a water bath set to a standard temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.

-

Final Weighing: Adjust the liquid level to the pycnometer's calibration mark, carefully dry the outside, and weigh it.

-

Calculation: Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the ether. Divide the mass by the calibrated volume to determine the density at the specified temperature.

Safety, Handling, and Storage

From a practical standpoint, understanding the hazards associated with a chemical is as critical as knowing its physical properties.

-

Hazards: this compound is classified as a highly flammable liquid and vapor.[4][13][14] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[13][14]

-

Handling: Due to its high flammability and volatility, it must be handled in a well-ventilated area, preferably a fume hood, away from all sources of ignition such as heat, sparks, and open flames.[15] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[15] All equipment used for transfer must be grounded and bonded to prevent static discharge.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15] Storage at 2-8 °C is also recommended.[1] Containers may build up pressure due to the low boiling point and should be vented carefully.[13]

Conclusion

This compound presents a compelling profile of physical properties for specialized applications. Its moderate boiling point, low melting point, and selective miscibility make it an effective and versatile component in formulations ranging from advanced battery electrolytes to specialty solvent systems in pharmaceutical and agrochemical research.[1][4] By understanding the quantitative values of its properties and the methodologies used to obtain them, researchers and developers can confidently and safely leverage this unique fluoroether to its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemwhat.com [chemwhat.com]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound battery grade 512-51-6 [sigmaaldrich.com]

- 5. This compound | 512-51-6 [chemicalbook.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Page loading... [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. Physical Properties of Ethers [unacademy.com]

- 12. byjus.com [byjus.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Synthesis of Ethyl 1,1,2,2-tetrafluoroethyl Ether

Foreword: The Significance of Ethyl 1,1,2,2-tetrafluoroethyl Ether

This compound, a partially fluorinated ether, has emerged as a molecule of significant interest across various scientific and industrial domains. Its unique physicochemical properties, including a low boiling point, chemical inertness, and specific solvency characteristics, have made it a valuable component in pharmaceutical synthesis, as a specialty solvent, and in the development of advanced materials such as electrolytes for next-generation batteries.[1] This guide provides a comprehensive overview of the primary synthetic routes to this important fluorinated ether, offering detailed experimental protocols and mechanistic insights to aid researchers and professionals in its preparation and application.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its synthesis, purification, and application.

| Property | Value | Reference |

| CAS Number | 512-51-6 | [2] |

| Molecular Formula | C4H6F4O | [2] |

| Molecular Weight | 146.08 g/mol | [2] |

| Boiling Point | 57-58 °C | [1] |

| Density | 1.198 g/cm³ | [1][2] |

| Refractive Index | 1.294 | [1][2] |

| Flash Point | -15 °C |

Synthetic Pathways: A Comparative Overview

Two principal synthetic strategies have been established for the preparation of this compound: the direct base-catalyzed addition of ethanol to tetrafluoroethylene and the Williamson ether synthesis. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Route 1: Base-Catalyzed Addition of Ethanol to Tetrafluoroethylene

This method represents the most direct and atom-economical approach to the target molecule. It involves the nucleophilic addition of an alkoxide, generated in situ from ethanol and a base, to the electron-deficient double bond of tetrafluoroethylene (TFE).

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The ethoxide ion, a potent nucleophile, attacks one of the carbon atoms of the TFE double bond. This initial attack is facilitated by the strong electron-withdrawing effect of the four fluorine atoms, which polarizes the carbon-carbon double bond. The resulting carbanion is then protonated by the alcohol solvent to yield the final product.

Caption: Base-catalyzed addition of ethanol to tetrafluoroethylene.

Experimental Protocol

The following protocol is adapted from the seminal work of Coffman et al. (1949).

Materials:

-

Ethanol (anhydrous)

-

Sodium metal (or sodium ethoxide)

-

Tetrafluoroethylene (TFE) gas

-

A high-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry, inert atmosphere (e.g., nitrogen or argon), carefully dissolve a catalytic amount of sodium metal in anhydrous ethanol to generate a solution of sodium ethoxide. The concentration of the ethoxide will influence the reaction rate.

-

Reaction Setup: Charge the sodium ethoxide solution into the autoclave.

-

Purging and Pressurization: Seal the autoclave and purge it several times with nitrogen to remove any oxygen. Cool the autoclave and introduce tetrafluoroethylene gas to the desired pressure.

-

Reaction: Heat the autoclave to the target temperature (e.g., 50-100 °C) with vigorous stirring. The reaction is typically exothermic, and careful temperature control is necessary. Monitor the pressure, as a drop in pressure indicates the consumption of TFE.

-

Work-up and Purification: After the reaction is complete (indicated by the stabilization of pressure), cool the autoclave to room temperature and cautiously vent the unreacted TFE. The crude product is then purified by fractional distillation.

Yields: Reported yields for this method are generally good, often exceeding 70%, depending on the specific reaction conditions.

Safety Considerations for Handling Tetrafluoroethylene

Tetrafluoroethylene is a highly flammable and reactive gas that can undergo spontaneous and explosive polymerization.[3][4] It is also classified as a carcinogen.[3][5] Therefore, stringent safety precautions are imperative.

-

Handling: TFE should only be handled in a well-ventilated area by trained personnel.[6] All equipment must be scrupulously clean, dry, and free of oxygen and other polymerization initiators.

-

Storage: TFE is typically stored with inhibitors to prevent polymerization. Cylinders should be stored in a cool, well-ventilated area, away from heat and ignition sources.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant clothing, and gloves.[6]

Route 2: Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route that avoids the direct handling of tetrafluoroethylene gas. This classic S_N2 reaction involves the reaction of an alkoxide with a suitable alkyl halide. In this case, sodium ethoxide is reacted with a 1-halo-1,1,2,2-tetrafluoroethane.

Reaction Mechanism

This reaction follows a bimolecular nucleophilic substitution (S_{N}2) pathway. The ethoxide ion acts as the nucleophile and attacks the electrophilic carbon atom bearing the halogen, displacing the halide leaving group in a single concerted step. For a successful S_{N}2 reaction, the substrate should be sterically unhindered.

Caption: S_N2 mechanism of the Williamson ether synthesis.

Precursor Synthesis: 1-Iodo-1,1,2,2-tetrafluoroethane

A suitable precursor for the Williamson synthesis is 1-iodo-1,1,2,2-tetrafluoroethane. This can be prepared from commercially available starting materials, for example, by the hydroiodination of tetrafluoroethylene or the transformation of a corresponding alcohol.

Experimental Protocol

Materials:

-

1-Iodo-1,1,2,2-tetrafluoroethane

-

Sodium ethoxide (or sodium metal and anhydrous ethanol)

-

Anhydrous solvent (e.g., ethanol, DMF, or DMSO)[7]

Procedure:

-

Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in the chosen anhydrous solvent under an inert atmosphere.

-

Reaction: To the stirred solution of sodium ethoxide, add 1-iodo-1,1,2,2-tetrafluoroethane dropwise at a controlled temperature. The reaction is typically carried out at temperatures ranging from room temperature to reflux, depending on the solvent and the reactivity of the halide.

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is evaporated. The crude product is purified by fractional distillation.

Yields: The yields for the Williamson ether synthesis can be moderate to good, but may be lower than the direct addition method due to potential side reactions such as elimination, especially if the reaction conditions are not optimized.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group. The proton on the tetrafluoroethyl moiety will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl group, as well as for the two carbons of the tetrafluoroethyl group, with characteristic splitting patterns due to carbon-fluorine coupling. |

| ¹⁹F NMR | The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It will show two distinct signals for the two different fluorine environments in the tetrafluoroethyl group, with characteristic coupling patterns. |

| IR Spectroscopy | The infrared spectrum will exhibit strong C-F stretching absorptions, typically in the region of 1100-1300 cm⁻¹, and C-O stretching vibrations. |

| Mass Spectrometry | Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure of the compound. |

Conclusion

This guide has detailed the two primary synthetic routes for the preparation of this compound. The direct addition of ethanol to tetrafluoroethylene offers an efficient and atom-economical pathway, though it necessitates specialized equipment and stringent safety protocols for handling the hazardous TFE gas. The Williamson ether synthesis provides a valuable alternative that avoids the use of TFE, but requires the synthesis of a suitable fluorinated precursor. The choice of synthesis route will ultimately be dictated by the specific requirements of the researcher, including scale, available resources, and safety considerations. The provided protocols and mechanistic insights aim to equip scientists and drug development professionals with the necessary knowledge to confidently synthesize and utilize this versatile fluorinated ether.

References

- 1. sfdchem.com [sfdchem.com]

- 2. innospk.com [innospk.com]

- 3. nj.gov [nj.gov]

- 4. TETRAFLUOROETHYLENE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fluoropolymers.eu [fluoropolymers.eu]

- 6. echemi.com [echemi.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 1,1,2,2-tetrafluoroethyl Ether

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety data and handling protocols for Ethyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 512-51-6). As a Senior Application Scientist, the goal of this guide is to move beyond a simple recitation of safety data, offering instead a synthesized understanding of why certain procedures are critical, grounded in the physicochemical properties of the molecule. This guide is designed to empower laboratory and development professionals to work with this versatile fluorinated ether safely and effectively.

Compound Identification and Physicochemical Profile

This compound, also known as 1-ethoxy-1,1,2,2-tetrafluoroethane, is a fluorinated ether with increasing relevance in specialized chemical applications.[1] Its unique properties, derived from the presence of fluorine atoms, make it a valuable solvent, reagent, and intermediate.[1][2]

The molecular structure of this compound is fundamental to understanding its behavior. The presence of the C-F bonds imparts high thermal stability and chemical resistance, while the ether linkage provides some polar character, influencing its solvency.[2]

Caption: Molecular structure of this compound.

The physicochemical properties of this compound are summarized in the table below. These values are critical for designing experiments, understanding potential hazards, and establishing safe handling procedures.

| Property | Value | Source(s) |

| CAS Number | 512-51-6 | [2][3] |

| Molecular Formula | C₄H₆F₄O | [1][2] |

| Molecular Weight | 146.08 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Boiling Point | 57-58 °C | [1][2] |

| Melting Point | -86 °C | [5][6] |

| Density | 1.198 - 1.21 g/cm³ | [1][2] |

| Flash Point | -15 °C (5 °F) | [3] |

| Refractive Index | 1.294 - 1.3 (at 20°C) | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in mitigating risk in a laboratory or industrial setting.

GHS Hazard Classifications: [7][8]

-

Flammable Liquids, Category 2 (H225): Highly flammable liquid and vapour.[4][7]

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[4][7]

-

Serious Eye Damage/Eye Irritation, Category 2/2A (H319): Causes serious eye irritation.[4][7]

-

Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 (H335): May cause respiratory irritation.[7][8]

Signal Word: Danger[3]

Hazard Pictograms:

-

GHS02: Flame (Flammable)[3]

-

GHS07: Exclamation Mark (Irritant)

The high flammability (H225), indicated by a very low flash point of -15°C, is a primary concern.[3] This means that at temperatures well below room temperature, the compound will produce enough vapor to form an ignitable mixture with air. This property dictates the stringent requirements for storage and handling away from ignition sources. The irritant nature of the compound to skin, eyes, and the respiratory system necessitates the use of appropriate personal protective equipment (PPE).[7][9]

Protocols for Safe Handling and Storage

A self-validating safety protocol is one where the procedures inherently account for the known risks. The following protocols are designed based on the hazardous properties of this compound.

Handling Protocols

-

Work Area Preparation:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent vapor accumulation.[7][10]

-

Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[11]

-

Remove all potential ignition sources from the handling area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[7][12] No smoking should be permitted in the vicinity.[7]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin Protection: Use a lab coat or other protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a full-face respirator may be necessary.[10]

-

-

Dispensing and Use:

-

Ground and bond all metal containers and receiving equipment during transfer to prevent static discharge, which can be an ignition source.[7][13]

-

Use non-sparking tools when opening or handling containers.[7][12]

-

Avoid all personal contact, including inhalation of vapors.[7]

-

Do not eat, drink, or smoke when handling the product.[7]

-

Storage Protocols

-

Container Integrity: Keep containers securely sealed to prevent the escape of flammable vapors.[7][12]

-

Temperature and Location: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[7][11] A designated flammable liquids storage cabinet is recommended. The recommended storage temperature is between 2 - 8 °C.[2]

-

Pressure Buildup: As a low-boiling-point substance, storage in sealed containers can lead to pressure buildup.[7] Check for bulging containers and vent them periodically and slowly in a safe, well-ventilated area.[7]

-

Incompatible Materials: Store away from strong oxidizing agents.[9]

Caption: Safe handling workflow for this compound.

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

-

Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[7] Seek medical attention without delay.[4][7]

-

Skin Contact: Take off all contaminated clothing immediately.[13][14] Wash the affected skin area with plenty of soap and water.[14] If skin irritation occurs, seek medical advice.[4][13]

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[10][14] If the person feels unwell, call a poison center or doctor.[9][14]

-

Ingestion: Never give anything by mouth to an unconscious person.[9] Clean the mouth with water and seek immediate medical attention.[9]

-

Spills: For minor spills, contain and absorb with vermiculite or another non-combustible absorbent material and place in a container for hazardous waste disposal.[7] For major spills, evacuate the area and follow emergency procedures.[7]

Fire and Explosion Hazard Data

The severe fire hazard associated with this ether cannot be overstated.[7]

-

Flammability: The liquid and vapor are highly flammable.[7] Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[7]

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[13][14] Do not use a solid stream of water, as it may scatter and spread the fire.

-

Hazardous Combustion Products: On combustion, toxic fumes may be emitted, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[7][9]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Closed containers may rupture violently due to pressure buildup when heated.[7]

Toxicological Profile

While comprehensive toxicological data is not always available for specialized chemicals, the primary known effects are irritation.

-

Routes of Exposure: Inhalation, skin contact, and eye contact are the primary routes of occupational exposure.

-

Acute Effects:

-

Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.[9] As with many ethers, there is a potential for peroxide formation upon prolonged exposure to air, although this is less documented for highly fluorinated ethers.[7]

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in several advanced technology sectors.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a solvent and an intermediate in the synthesis of fluorinated compounds.[1][2] Fluorination is a common strategy in drug development to enhance metabolic stability and efficacy.[1]

-

Battery Technology: It is used as a co-solvent or additive in electrolytes for lithium-ion and sodium-ion batteries to improve performance, safety, and reduce flammability.[3][5][15] Its miscibility with polar organic solvents and low viscosity are beneficial for achieving high ionic conductivity, especially in low-temperature applications.[5][6]

-

Advanced Materials: Its high thermal stability and chemical resistance make it suitable for use in the formulation of advanced materials and coatings.[2]

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound ≥99%, anhydrous, battery grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 512-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 512-51-6 [chemicalbook.com]

- 6. This compound battery grade 512-51-6 [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 512-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. This compound, 5G | Labscoop [labscoop.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. sfdchem.com [sfdchem.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 1,1,2,2-tetrafluoroethyl Ether

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 512-51-6), a fluorinated ether of significant interest in various scientific and industrial applications, including battery technology.[1] A comprehensive understanding of its spectral characteristics is crucial for researchers, scientists, and drug development professionals for quality control, structural elucidation, and reaction monitoring. This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering insights into the interpretation of the spectra and outlining the experimental methodologies.

Molecular Structure and Spectroscopic Overview

This compound possesses the chemical formula C₄H₆F₄O and a molecular weight of 146.08 g/mol .[2][3] Its structure, CH₃CH₂OCHF₂CF₂, presents distinct spectroscopic features due to the presence of both a hydrocarbon ethyl group and a heavily fluorinated ethyl group. The high electronegativity of the fluorine atoms significantly influences the chemical environment of adjacent protons and carbons, resulting in characteristic shifts and coupling patterns in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the atomic connectivity and the electronic environment within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the ethyl group protons (CH₃CH₂) and the lone proton on the tetrafluoroethyl group (CHF₂).

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ -CH₂-O- | ~1.3 | Triplet (t) | ³JHH ≈ 7 |

| CH₃-CH₂ -O- | ~3.9 | Quartet (q) | ³JHH ≈ 7 |

| O-CH F₂-CF₂ | ~6.0 | Triplet of triplets (tt) | ²JHF ≈ 53, ³JHF ≈ 3 |

Interpretation:

-

The methyl protons (CH₃) appear as a triplet at approximately 1.3 ppm due to coupling with the adjacent methylene protons.

-

The methylene protons (CH₂) are deshielded by the adjacent oxygen atom and appear as a quartet around 3.9 ppm, arising from coupling with the methyl protons.

-

The methine proton (CH) on the fluorinated ethyl group experiences significant deshielding due to the adjacent fluorine atoms and the oxygen atom. Its signal is expected to be a triplet of triplets around 6.0 ppm. The large coupling constant (~53 Hz) is due to the two-bond coupling (²JHF) with the geminal fluorine atoms (CF₂H ), and the smaller coupling constant (~3 Hz) is due to the three-bond coupling (³JHF) with the fluorine atoms on the adjacent carbon (CF₂).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of highly electronegative fluorine atoms causes significant downfield shifts for the carbons in the tetrafluoroethyl group.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) | Multiplicity |

| C H₃-CH₂-O- | ~14 | Singlet |

| CH₃-C H₂-O- | ~68 | Singlet |

| O-C HF₂-CF₂ | ~110 | Triplet (t) |

| O-CHF₂-C F₂ | ~118 | Triplet (t) |

Interpretation:

-

The methyl carbon (CH₃) is expected to resonate at approximately 14 ppm.

-

The methylene carbon (CH₂) , being attached to the oxygen atom, is deshielded and appears around 68 ppm.

-

The carbons of the tetrafluoroethyl group (CHF₂ and CF₂) are significantly deshielded by the attached fluorine atoms, with expected chemical shifts around 110 ppm and 118 ppm, respectively. These signals will appear as triplets due to one-bond C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, two distinct fluorine environments are expected.

Expected ¹⁹F NMR Data:

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| O-CHF₂ -CF₂ | ~ -90 | Doublet of triplets (dt) | ²JFH ≈ 53, ³JFF ≈ 8 |

| O-CHF₂-CF₂ | ~ -135 | Doublet of triplets (dt) | ³JFH ≈ 3, ³JFF ≈ 8 |

Interpretation:

-

The two fluorine atoms on the carbon adjacent to the oxygen (CHF₂) are expected to appear around -90 ppm. Their signal will be split into a doublet by the geminal proton (²JFH ≈ 53 Hz) and further into triplets by the two fluorine atoms on the adjacent carbon (³JFF ≈ 8 Hz).

-

The two fluorine atoms on the terminal carbon (CF₂) are expected to resonate at approximately -135 ppm. Their signal will be split into a doublet by the vicinal proton (³JFH ≈ 3 Hz) and further into triplets by the two fluorine atoms on the adjacent carbon (³JFF ≈ 8 Hz).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2950-3000 | C-H stretch | Ethyl group |

| 1300-1000 | C-O stretch | Ether |

| 1100-1200 | C-F stretch | Tetrafluoroethyl group |

Interpretation:

The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the C-F stretching vibrations in the region of 1100-1200 cm⁻¹. The C-O stretching of the ether linkage will be visible in the 1300-1000 cm⁻¹ range. The C-H stretching vibrations of the ethyl group will appear in the 2950-3000 cm⁻¹ region.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 300 MHz for ¹H NMR.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A standard pulse sequence can be used. Chemical shifts should be referenced to an external standard such as CFCl₃.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates before running the sample.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid contact with skin and eyes, and prevent inhalation of vapors.[4] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][5] In case of skin contact, wash the affected area with soap and water.[4] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with the characteristic absorption bands in the IR spectrum, allow for unambiguous structural confirmation and purity assessment. By following the outlined experimental protocols and adhering to the safety guidelines, researchers can confidently work with and analyze this important fluorinated compound.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

NMR Coupling Relationships

Caption: Key NMR spin-spin coupling interactions in this compound.

References

Electrochemical stability window of "Ethyl 1,1,2,2-tetrafluoroethyl ether"

An In-depth Technical Guide

Topic: Electrochemical Stability Window of Ethyl 1,1,2,2-tetrafluoroethyl ether

Abstract

As the energy storage landscape pushes towards higher voltages and enhanced safety, the role of the electrolyte has become a critical focal point of innovation. Fluorinated ethers are emerging as a highly promising class of co-solvents and additives designed to meet these demanding requirements. This technical guide provides a comprehensive, field-proven methodology for determining the electrochemical stability window (ESW) of this compound (E-TFE), a key candidate in this class. We will move beyond a simple recitation of protocol steps to explore the underlying electrochemical principles, the rationale behind experimental design choices, and the critical factors that influence data interpretation. This document is structured to provide researchers, materials scientists, and battery engineers with the authoritative grounding necessary to accurately characterize E-TFE and integrate it into next-generation electrolyte systems.

Introduction: The Imperative for Advanced Electrolytes

The performance ceiling of modern lithium-ion batteries is increasingly defined by the limitations of conventional carbonate-based electrolytes. Issues such as flammability and a constrained electrochemical stability window (typically ≤ 4.3 V vs. Li/Li⁺) hinder the adoption of high-voltage cathode materials and present ongoing safety concerns.[1]

This compound (E-TFE), a hydrofluoroether (HFE), represents a strategic solution to these challenges.[2] Its chemical structure imparts a unique and advantageous set of properties:

-

Inherent Non-flammability: The high degree of fluorination significantly reduces flammability, a critical safety enhancement.

-

High Electrochemical Stability: Fluorinated ethers are known to possess high oxidative stability, making them suitable for use with high-voltage cathodes.[3][4]

-

SEI-Forming Capability: E-TFE can act as a solid electrolyte interphase (SEI)-forming additive, which is crucial for stabilizing the electrode-electrolyte interface, particularly on the anode.[2][5][6]

-

Favorable Physical Properties: It possesses a low viscosity and low boiling point (58 °C), making it a versatile co-solvent or diluent, especially for low-temperature applications.[5]

The electrochemical stability window is the single most critical parameter defining an electrolyte's suitability for a given battery chemistry. It represents the potential range within which the electrolyte remains inert, avoiding oxidative decomposition at the cathode and reductive decomposition at the anode. A wide ESW is the primary enabler for high-energy-density cells. This guide details a robust protocol for the precise determination of this window for E-TFE.

The Science of Electrochemical Stability

The ESW is fundamentally governed by the molecular orbital energy levels of the electrolyte components (solvent and salt).

-

Anodic (Oxidative) Limit: This is dictated by the Highest Occupied Molecular Orbital (HOMO). A lower HOMO energy level signifies a molecule that is more resistant to giving up an electron, i.e., more stable against oxidation. Exceeding this potential causes the electrolyte to decompose on the cathode surface.

-

Cathodic (Reductive) Limit: This is determined by the Lowest Unoccupied Molecular Orbital (LUMO). A higher LUMO energy level indicates a molecule that is more resistant to accepting an electron, i.e., more stable against reduction. Dropping below this potential causes decomposition on the anode surface.

Experimentally, the ESW is determined using voltammetric techniques, most commonly Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[7][8] These methods apply a ramping potential to an inert working electrode and measure the resulting current. A sharp increase in current indicates the onset of electrolyte decomposition, defining the edge of the stability window.[9]

Experimental Protocol for ESW Determination

This section provides a self-validating, step-by-step protocol for measuring the ESW of E-TFE using cyclic voltammetry. The causality behind each step is explained to ensure both accuracy and reproducibility.

Materials and Equipment

Table 1: Key Materials and Reagents

| Material/Reagent | Recommended Grade | Supplier Example | Rationale for Selection |

| This compound (E-TFE) | Anhydrous, Battery Grade (≥99%) | Sigma-Aldrich[2] | The subject of the investigation; must be anhydrous to prevent side reactions. |

| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Battery Grade (>99.9%) | Major Chemical Supplier | High thermal and electrochemical stability; good solubility in ethers. |

| Working Electrode | Glassy Carbon (GC), 3 mm diameter | Electrochemical Supplier | Provides a smooth, inert, and wide potential window for observing electrolyte decomposition. |

| Counter Electrode | Platinum Wire/Mesh | Electrochemical Supplier | High surface area and catalytic activity to ensure it is not the limiting factor in the cell. |

| Reference Electrode | Lithium Metal Foil | Battery Grade Supplier | Provides a stable Li/Li⁺ reference potential, which is the standard in lithium battery research. |

| Argon Gas | Ultra-High Purity (99.999%) | Industrial Gas Supplier | Creates an inert atmosphere (<0.5 ppm H₂O, <0.5 ppm O₂) to prevent contamination. |

Table 2: Essential Equipment

| Equipment | Specification/Purpose |

| Glovebox | Argon-filled, with stringent H₂O and O₂ monitoring. |

| Potentiostat/Galvanostat | Multi-channel, capable of low current measurement (nA range). |

| Three-Electrode Electrochemical Cell | Hermetically sealed glass or Teflon cell. |

| Polishing Kit | Alumina slurries (1.0, 0.3, 0.05 µm) and polishing pads. |

| Vacuum Oven | For drying glassware and cell components at >120 °C. |

| Analytical Balance & Volumetric Glassware | For precise electrolyte preparation. |

Safety and Handling Precautions

Trustworthiness in scientific protocols begins with safety. E-TFE requires specific handling procedures.

-

Flammability: E-TFE is a highly flammable liquid and vapor (H225).[10] All handling must be performed in a well-ventilated area, away from any heat or ignition sources. All containers and equipment must be properly grounded and bonded to prevent static discharge.[11][12]

-

Health Hazards: It may cause skin, eye, and respiratory irritation.[10] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat.[13]

-

Storage: Due to its low boiling point, E-TFE should be stored in a cool, well-ventilated place in a tightly sealed container.[12] Check for bulging containers, which may indicate pressure buildup, and vent slowly and carefully if necessary.[11]

Experimental Workflow Visualization

The entire process, from preparation to final analysis, is a sequence of dependent steps where precision in one stage ensures the validity of the next.

References

- 1. osti.gov [osti.gov]

- 2. This compound battery grade 512-51-6 [sigmaaldrich.com]

- 3. 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | 406-78-0 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. sfdchem.com [sfdchem.com]

- 6. This compound | 512-51-6 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 9. diva-portal.org [diva-portal.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. This compound | 512-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Thermal Stability of Ethyl 1,1,2,2-tetrafluoroethyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE), a hydrofluoroether (HFE), is a specialty solvent and additive gaining prominence in advanced applications such as lithium-ion batteries and specialty fluid formulations due to its unique physicochemical properties.[1] A critical aspect of its utility is its thermal stability, which dictates its operational limits and safety profile. This guide provides a comprehensive technical overview of the thermal stability of ETFE, including its anticipated decomposition pathways, influencing factors, and the experimental methodologies for its characterization. While specific experimental data for ETFE is limited in publicly available literature, this guide synthesizes information from analogous fluorinated ethers and established principles of thermal analysis to provide a robust framework for its evaluation.

Introduction: The Significance of Thermal Stability in Fluorinated Ethers

Fluorinated ethers, including this compound, are characterized by the presence of strong carbon-fluorine (C-F) bonds, which impart high thermal and chemical resistance.[2][3] This inherent stability makes them suitable for applications in demanding environments where traditional hydrocarbon-based ethers would degrade.[4][5] The thermal stability of ETFE is a key parameter for its use as a non-flammable solvent, a heat transfer fluid, or an electrolyte component in high-energy density batteries.[1][6] Understanding the onset temperature of decomposition, the nature of the degradation products, and the kinetics of the decomposition process is paramount for ensuring operational safety, predicting material lifetime, and designing robust formulations.

Heating of fluorinated ethers can lead to decomposition, which may result in the violent rupture of containers, especially for low-boiling-point substances like ETFE.[7] The decomposition of related polyperfluorinated ethers is known to be catalyzed by the presence of metals, metal oxides, and Lewis acids, leading to a decrease in molecular weight and the formation of smaller molecules like carbonyl fluoride (COF₂).[8]

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is presented in Table 1. Its low boiling point and high flammability are critical considerations for its handling and thermal stability assessment.

| Property | Value | Reference |

| Chemical Formula | C₄H₆F₄O | |

| Molecular Weight | 146.08 g/mol | |

| Boiling Point | 57-58 °C | [2] |

| Melting Point | -86 °C | |

| Density | 1.21 g/mL | |

| Flash Point | -15 °C |

Anticipated Thermal Decomposition Pathways

The presence of metals can significantly lower the decomposition temperature of perfluoroalkylethers.[9][10] Studies have shown that decomposition can occur at remarkably low temperatures (as low as 155 K) on clean iron surfaces, proceeding via defluorination of the carbon-oxygen backbone with the formation of iron fluoride.[9][10]

In the context of lithium-ion batteries, fluorinated ethers can decompose on the anode surface to form a stable solid electrolyte interphase (SEI) rich in lithium fluoride (LiF).[11] This controlled decomposition is beneficial for battery performance. The decomposition of bis(2,2,2-trifluoroethyl) ether (BTFE), a structurally related fluorinated ether, in localized high-concentration electrolytes has been shown to produce CF₃- and CF₂-containing fragments within the SEI.[11]

Based on these analogies, the thermal decomposition of this compound is likely to proceed through radical mechanisms involving:

-

C-O Bond Scission: Cleavage of the ether linkage to form ethoxy and 1,1,2,2-tetrafluoroethyl radicals.

-

C-C Bond Scission: Fragmentation of the perfluorinated ethyl chain.

-

HF Elimination: A potential pathway, especially in the presence of catalytic surfaces or impurities.

The expected decomposition products could include smaller fluorinated alkanes, alkenes, carbonyl fluoride, and hydrogen fluoride. In an oxidative environment, carbon dioxide and water would also be formed.[7]

Logical Flow of Decomposition:

References

- 1. This compound | 512-51-6 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 5. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. par.nsf.gov [par.nsf.gov]

Ethyl 1,1,2,2-tetrafluoroethyl Ether: A Comprehensive Technical Guide for Advanced Applications

Foreword: The Rise of Fluorinated Solvents in Modern Chemistry

In the ever-evolving landscape of chemical sciences, the demand for solvents with unique and enabling properties is incessant. Researchers in pharmaceuticals, materials science, and energy storage are constantly pushing the boundaries of what is possible, often limited by the performance of conventional solvents. This has led to the emergence of fluorinated solvents as a critical class of materials, offering a unique combination of properties such as tailored solvency, high thermal stability, and low reactivity. Among these, ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) has garnered significant attention. This technical guide aims to provide a comprehensive overview of ETFE, from its fundamental properties to its cutting-edge applications, with a focus on empowering researchers and drug development professionals to leverage its full potential.

Physicochemical Properties: A Foundation for Application

This compound, also known as 1-ethoxy-1,1,2,2-tetrafluoroethane, is a partially fluorinated ether with the chemical formula C4H6F4O. Its molecular structure, characterized by a tetrafluoroethyl group linked to an ethyl group via an ether oxygen, imparts a unique set of physicochemical properties that are central to its utility as a solvent.

Core Physical and Chemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below, alongside a comparison with other relevant fluorinated and conventional solvents. This data provides a quantitative basis for understanding its behavior and selecting it for specific applications.

| Property | This compound | HFE-7100 (Methyl nonafluorobutyl ether) | HFE-7200 (Ethyl nonafluorobutyl ether) | Tetrahydrofuran (THF) | Diethyl Ether |

| CAS Number | 512-51-6 | 163702-08-7 / 163702-07-6 | 163702-06-5 / 163702-05-4 | 109-99-9 | 60-29-7 |

| Molecular Formula | C4H6F4O | C5H3F9O | C6H5F9O | C4H8O | C4H10O |

| Molecular Weight ( g/mol ) | 146.08 | 250.05 | 264.08 | 72.11 | 74.12 |

| Boiling Point (°C) | 57 - 58 | 61 | 76 | 66 | 34.6 |

| Density (g/mL) | 1.198 - 1.21 | 1.53 | 1.44 | 0.889 | 0.713 |

| Viscosity (mPa·s at 23-25°C) | 0.486 | ~0.4 | ~0.5 | 0.48 | 0.23 |

| Flash Point (°C) | 56-58 | None | None | -14 | -45 |

Data compiled from multiple sources.

Solubility and Miscibility: A Duality of Character

This compound exhibits a fascinating duality in its solvent behavior. While being a fluorinated compound, the presence of the ethyl group provides a degree of hydrocarbon character. This allows it to dissolve a wide range of both polar and non-polar compounds, a characteristic not always found in highly fluorinated solvents. It is miscible with many polar organic solvents, which is a key attribute for its use in electrolyte formulations for batteries.

The "like dissolves like" principle is a good starting point for predicting solubility. However, the partially fluorinated nature of ETFE creates a more nuanced scenario. It can be considered a "segregated" solvent, having both fluorophilic and lipophilic domains within its molecular structure. This allows for interactions with a broader spectrum of solutes than would be expected from a simple consideration of its overall polarity.

Synthesis and Manufacturing: From Precursors to High-Purity Solvent

The primary industrial synthesis of this compound involves the reaction of tetrafluoroethylene (TFE) with sodium ethoxide. This nucleophilic addition reaction is a well-established method for the production of hydrofluoroethers.

A generalized laboratory-scale synthesis procedure is outlined below. It is crucial to note that working with tetrafluoroethylene requires specialized equipment and safety precautions due to its reactivity and potential for explosive polymerization.

Laboratory-Scale Synthesis Protocol

Disclaimer: This protocol is for informational purposes only and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

Materials:

-

Anhydrous ethanol

-

Sodium metal

-

Tetrafluoroethylene (TFE) gas

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for air- and moisture-sensitive reactions

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere, carefully add sodium metal in small portions to anhydrous ethanol in a flask equipped with a reflux condenser. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved. The resulting solution of sodium ethoxide in ethanol is used in the next step.

-

Reaction with Tetrafluoroethylene:

-

Transfer the sodium ethoxide solution to a high-pressure autoclave.

-

Purge the autoclave with an inert gas to remove any air.

-

Cool the autoclave and introduce a measured amount of tetrafluoroethylene gas.

-

The reaction is typically carried out at elevated temperature and pressure. The specific conditions (temperature, pressure, and reaction time) will need to be optimized for the specific setup.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave and carefully vent any unreacted TFE.

-

The reaction mixture is typically quenched with water.

-

The organic layer is separated, washed with water and brine, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The crude product is then purified by fractional distillation to yield pure this compound.

-

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is critical because sodium metal reacts violently with water, and sodium ethoxide is sensitive to moisture.

-

High-Pressure Vessel: Tetrafluoroethylene is a gas at room temperature, and the reaction requires elevated pressure to ensure a sufficient concentration in the liquid phase for an efficient reaction.

-

Fractional Distillation: The boiling point of the product is relatively low, and fractional distillation is necessary to separate it from any unreacted starting materials, byproducts, and the solvent.

Caption: Workflow for the synthesis of this compound.

Applications in Advanced Technologies

The unique properties of this compound have led to its adoption in several high-technology fields, most notably in energy storage and as a specialized solvent in organic synthesis.

A Key Component in High-Performance Batteries

A significant and rapidly growing application of ETFE is as a co-solvent or additive in the electrolytes of lithium-ion (Li-ion) and lithium-sulfur (Li-S) batteries. Its inclusion in electrolyte formulations can lead to substantial improvements in battery performance, safety, and longevity.

Key Benefits in Battery Electrolytes:

-

Improved Safety: ETFE is non-flammable, which significantly reduces the fire risk associated with traditional carbonate-based electrolytes.

-

Enhanced Stability: It plays a crucial role in the formation of a stable solid-electrolyte interphase (SEI) on the anode surface. This protective layer prevents the degradation of the electrolyte and improves the cycling stability of the battery.

-

Increased Ionic Conductivity: Despite being a fluorinated solvent, ETFE is miscible with many polar organic solvents used in electrolytes, and its presence can improve the overall ionic conductivity of the electrolyte, leading to better rate performance.

-

Suppression of Polysulfide Shuttling (in Li-S batteries): In lithium-sulfur batteries, ETFE can help to suppress the "shuttle effect" by reducing the solubility of lithium polysulfides in the electrolyte, which is a major cause of capacity fading.

Experimental Protocol: Preparation and Evaluation of a Li-S Battery Electrolyte

Objective: To prepare a lithium-sulfur battery electrolyte containing this compound and evaluate its electrochemical performance.

Materials:

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

-

1,3-dioxolane (DOL), anhydrous

-

1,2-dimethoxyethane (DME), anhydrous

-

This compound (ETFE), battery grade

-

Lithium nitrate (LiNO3)

-

Sulfur/carbon composite cathode

-

Lithium metal anode

-

Celgard separator

-

CR2032 coin cell components

-

Argon-filled glovebox

-

Battery cycler

Electrolyte Preparation (inside an argon-filled glovebox):

-

Prepare the base electrolyte by dissolving LiTFSI in a 1:1 (v/v) mixture of DOL and DME to a final concentration of 1 M.

-

To the base electrolyte, add LiNO3 to a final concentration of 0.1 M. This acts as a lithium polysulfide shuttle inhibitor.

-

Prepare the ETFE-containing electrolyte by mixing the base electrolyte (with LiNO3) with ETFE in a desired volumetric ratio (e.g., 1:1 v/v).

Coin Cell Assembly (inside an argon-filled glovebox):

-

Assemble a CR2032 coin cell in the following order: negative casing, lithium metal anode, separator, sulfur/carbon composite cathode, stainless steel spacer, and positive casing.

-

Add a few drops of the prepared electrolyte to the separator to ensure it is thoroughly wetted.

-

Crimp the coin cell to ensure it is properly sealed.

Electrochemical Testing:

-

Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes.

-

Perform galvanostatic cycling using a battery cycler at a specific C-rate (e.g., C/10) within a defined voltage window (e.g., 1.7-2.8 V).

-

Measure the specific capacity, coulombic efficiency, and cycling stability over a desired number of cycles.

-

Compare the performance of the cells with and without the ETFE-containing electrolyte.

Expected Outcome: The cell containing the ETFE electrolyte is expected to exhibit improved cycling stability and higher coulombic efficiency compared to the cell with the standard DOL/DME electrolyte, demonstrating the beneficial effects of ETFE.

Caption: Experimental workflow for preparing and testing a Li-S battery with an ETFE-containing electrolyte.

A Niche Solvent in Organic Synthesis

While its application in batteries is well-documented, the use of this compound as a solvent in organic synthesis is an area of growing interest. Its unique solubility characteristics, thermal stability, and chemical inertness make it a promising alternative to conventional ethereal solvents like THF and diethyl ether, particularly in reactions involving organometallic reagents or sensitive substrates.

Potential Advantages in Organic Synthesis:

-

Improved Thermal Stability: Its higher boiling point compared to diethyl ether allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates.

-

Chemical Inertness: The fluorine atoms render the ether linkage less susceptible to cleavage by strong bases or nucleophiles, which can be a problem with traditional ethers.

-

Unique Solubility Profile: As previously discussed, its ability to dissolve a range of polar and non-polar compounds can be advantageous for reactions involving reagents with different solubility requirements.

-

Orthogonal Solvent Properties: In some cases, its immiscibility with common organic solvents can be exploited for product purification and separation.

While specific, widely adopted protocols are still emerging, ETFE has been explored as a solvent for various transformations, including Grignard reactions and transition metal-catalyzed cross-coupling reactions. The rationale for its use often stems from the need for a more robust and less reactive alternative to traditional ethereal solvents, especially when dealing with highly reactive organometallic species.

Environmental, Health, and Safety Considerations

As with any chemical substance, a thorough understanding of the environmental, health, and safety (EHS) profile of this compound is paramount.

Environmental Fate and Impact

This compound belongs to the class of hydrofluoroethers (HFEs). HFEs are considered to have a more favorable environmental profile compared to their predecessors, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), as they have a zero ozone depletion potential (ODP).

The presence of C-H bonds in the molecule makes it susceptible to degradation in the atmosphere by hydroxyl radicals. This leads to a relatively short atmospheric lifetime compared to perfluorinated compounds. The degradation products are expected to be smaller, more water-soluble compounds that are less likely to persist in the environment. However, the ultimate environmental fate and potential for the formation of persistent degradation products are areas of ongoing research for the broader class of HFEs.

Health and Safety

This compound is a flammable liquid and should be handled with appropriate precautions. It is important to work in a well-ventilated area and to avoid sources of ignition. As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this solvent. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Outlook

This compound represents a significant advancement in the field of fluorinated solvents. Its unique combination of properties, including a broad solvency range, high thermal stability, and a favorable environmental profile, makes it a versatile tool for researchers and professionals in diverse fields. Its demonstrated success in enhancing the performance and safety of next-generation batteries is a testament to its potential.

Looking ahead, the exploration of ET

Methodological & Application

Application Notes and Protocols: Enhancing Lithium-Sulfur Battery Performance with Ethyl 1,1,2,2-tetrafluoroethyl ether (TTE) Electrolytes

Introduction: Overcoming the Hurdles of Lithium-Sulfur Chemistry

Lithium-sulfur (Li-S) batteries are a formidable contender for next-generation energy storage, boasting a theoretical specific energy density approximately five times greater than that of conventional lithium-ion batteries. This remarkable potential is, however, encumbered by significant technical challenges that have hindered their commercialization. The primary obstacles are twofold:

-

The Polysulfide Shuttle Effect: During battery operation, soluble lithium polysulfide (LiPS) intermediates form and migrate between the cathode and anode. This "shuttle" triggers parasitic reactions with the lithium metal anode, leading to the loss of active material, low coulombic efficiency, and rapid capacity degradation.[1]

-

Lithium Anode Instability: The highly reactive lithium metal anode is prone to the formation of dendritic structures during cycling and suffers from continuous side reactions with conventional electrolytes and dissolved polysulfides, compromising cell safety and longevity.

Electrolyte engineering has emerged as a critical strategy to resolve these issues.[2][3] Hydrofluoroethers (HFEs), a class of solvents with unique physicochemical properties, have shown immense promise. This document provides a detailed guide on the application of a specific HFE, Ethyl 1,1,2,2-tetrafluoroethyl ether (C₄H₆F₄O, also known as TTE or ETFE) , as a co-solvent in Li-S battery electrolytes to effectively mitigate the aforementioned challenges.

Mechanism of Action: The Dual-Pronged Strategy of TTE

The efficacy of TTE in Li-S electrolytes stems from its distinct molecular structure and resulting properties, which enable a dual-pronged approach to performance enhancement: suppressing polysulfide migration and stabilizing the lithium anode.

Pillar 1: Polysulfide Shuttle Suppression via Low Solvation

The core issue in standard ether electrolytes (e.g., mixtures of 1,2-dimethoxyethane (DME) and 1,3-dioxolane (DOL)) is their strong ability to dissolve LiPS intermediates.[2][3] TTE, due to its fluorinated structure, exhibits a significantly lower solvating power for these polar polysulfide species.[4][5]

Causality: The fluorine atoms on the TTE molecule withdraw electron density, reducing the Lewis basicity of the ether oxygen. This weakened interaction with lithium cations (Li⁺) results in a solvation shell that is less capable of dissolving LiPS salts. By using TTE as a co-solvent, the overall polarity and solvating ability of the electrolyte are tuned to "starve" the shuttle mechanism at its source. This approach physically limits the amount of LiPS that can dissolve and migrate to the anode, thereby boosting coulombic efficiency and cycle life.[5][6]

Pillar 2: Lithium Anode Stabilization via SEI Modification

A robust Solid Electrolyte Interphase (SEI) is paramount for the stable operation of lithium metal anodes. TTE actively participates in the formation of a superior SEI.

Causality: During the initial charging cycles, TTE can be reductively decomposed at the lithium anode surface. This process incorporates fluorine-containing species into the SEI layer. A fluorine-rich SEI is known to be denser, more uniform, and more electronically insulating than the SEI formed in conventional carbonate or ether electrolytes.[5] This modified interface provides a resilient barrier that physically blocks dissolved LiPS from reaching the lithium metal and mechanically suppresses the growth of lithium dendrites, leading to improved safety and cycling stability.[5][7][8]

Physicochemical Properties of TTE-Based Electrolytes

Understanding the properties of TTE and its resulting electrolytes is crucial for formulation and optimization.

Table 1: Physical Properties of this compound (TTE)

| Property | Value | Source |

| CAS Number | 512-51-6 | |

| Molecular Formula | C₄H₆F₄O | |

| Density | 1.21 g/mL at 25 °C | |

| Boiling Point | 58 °C | |

| Melting Point | -86 °C | |

| Purity (Battery Grade) | ≥99% |

When TTE is incorporated as a co-solvent, it modifies the bulk properties of the electrolyte. Researchers must consider the trade-offs, particularly between shuttle suppression and ion transport kinetics.

Table 2: Comparative Properties of Li-S Electrolytes

| Property | Conventional Electrolyte (1M LiTFSI in DME:DOL 1:1 v/v) | TTE-Based Electrolyte (e.g., 1M LiTFSI in TTE:DOL 1:1 v/v) | Rationale for Change |

| LiPS Solubility | High | Significantly Lower | TTE's poor solvating power for LiPS.[5] |

| Ionic Conductivity | Typically 5-10 mS/cm | Generally Lower | Higher viscosity and different Li⁺ solvation structure can reduce ion mobility.[9][10] |

| Viscosity | Low | Moderately Higher | TTE can increase the bulk viscosity of the electrolyte mixture.[9][10] |

| Anode Stability | Moderate | High | Formation of a stable, fluorine-rich SEI.[5][6] |

| Coulombic Efficiency | Often < 95% initially | Typically > 99% | Drastic reduction of the polysulfide shuttle effect.[2][3] |

Note: Exact values can vary based on the specific TTE ratio, salt concentration, and measurement conditions.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of TTE-based electrolytes in a research setting. All procedures involving lithium metal, lithium salts, and organic solvents must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with moisture levels below 0.5 ppm.

Protocol for TTE-Based Electrolyte Preparation

This protocol describes the formulation of a representative TTE-based electrolyte.

Materials & Equipment:

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum.

-

This compound (TTE), anhydrous, battery grade (≥99%).

-

1,3-dioxolane (DOL), anhydrous, battery grade.

-

Volumetric flasks, magnetic stirrer and stir bars, precision balance.

-

Argon-filled glovebox.

Procedure:

-

Pre-calculation: Determine the required mass of LiTFSI and volumes of TTE and DOL to achieve the target concentration and solvent ratio (e.g., 1.0 M LiTFSI in TTE:DOL 1:1 v/v).

-

Solvent Mixture Preparation: Inside the glovebox, use a calibrated pipette to transfer the calculated volume of TTE into a clean, dry volumetric flask. Add the calculated volume of DOL to the same flask.

-

Salt Dissolution: Weigh the calculated mass of LiTFSI and add it to the solvent mixture.

-

Homogenization: Add a magnetic stir bar to the flask. Seal the flask and stir the solution on a magnetic stir plate at room temperature until the LiTFSI is completely dissolved. This may take several hours.

-

Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte rest for 24 hours before use to ensure homogeneity.

Protocol for Li-S Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a Li-S test cell using the prepared TTE-based electrolyte.

Components:

-

Sulfur/carbon composite cathode (punched to ~12-14 mm diameter).

-

Lithium metal foil anode (punched to ~14-16 mm diameter).

-

Polypropylene separator (e.g., Celgard 2400, punched to ~18-20 mm diameter).

-

CR2032 coin cell components (case, cap, spacer, spring).

-

Prepared TTE-based electrolyte.

-

Coin cell crimper.